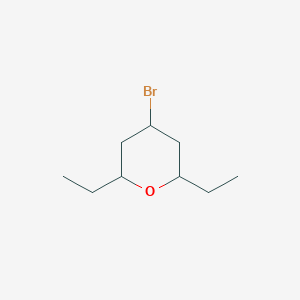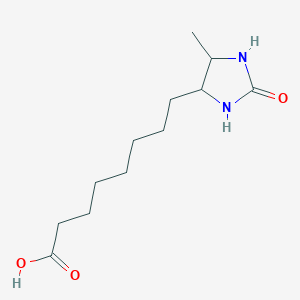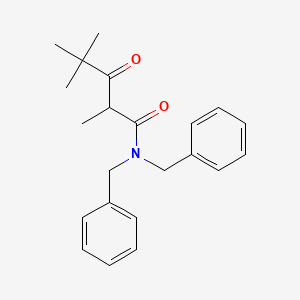
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide is an organic compound with a complex structure that includes benzyl groups, a ketone, and an amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide typically involves the reaction of 2,4,4-trimethyl-3-oxopentanoic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium hydride (NaH) or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), organometallic reagents
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dibenzyl-2-chloro-4-nitrobenzamide
- N,N-Dicyclohexyl-2-benzothiazolesulfenamide
Uniqueness
N,N-Dibenzyl-2,4,4-trimethyl-3-oxopentanamide is unique due to its specific structural features, such as the presence of both benzyl groups and a ketone
Propriétés
Numéro CAS |
90033-12-8 |
|---|---|
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-2,4,4-trimethyl-3-oxopentanamide |
InChI |
InChI=1S/C22H27NO2/c1-17(20(24)22(2,3)4)21(25)23(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3 |
Clé InChI |
HKFPRZKAAVQTIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C(C)(C)C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


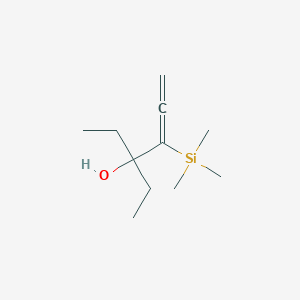

![10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14393115.png)
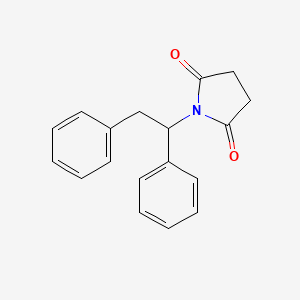

![Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14393133.png)
![Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate](/img/structure/B14393136.png)

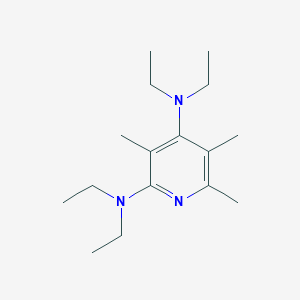

![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)

